molecular formula C12H12N2O B6345553 [3-(6-Aminopyridin-3-yl)phenyl]methanol CAS No. 1187820-78-5

[3-(6-Aminopyridin-3-yl)phenyl]methanol

Cat. No.: B6345553
CAS No.: 1187820-78-5
M. Wt: 200.24 g/mol
InChI Key: ADCNVCQXPHAQMA-UHFFFAOYSA-N
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Description

[3-(6-Aminopyridin-3-yl)phenyl]methanol is a pyridine derivative characterized by a hydroxymethylphenyl group attached to a 6-aminopyridin-3-yl moiety. This structure combines a polar amino group with a hydrophobic aromatic system, rendering it a versatile scaffold for medicinal chemistry and biochemical applications.

Properties

IUPAC Name

[3-(6-aminopyridin-3-yl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-12-5-4-11(7-14-12)10-3-1-2-9(6-10)8-15/h1-7,15H,8H2,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCNVCQXPHAQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=C(C=C2)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(6-Aminopyridin-3-yl)phenyl]methanol typically involves the reaction of 3-bromopyridine with a phenylmethanol derivative under specific conditions. The reaction may require a palladium catalyst and a base to facilitate the coupling reaction. The process involves the formation of a carbon-nitrogen bond, followed by reduction and purification steps to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form aldehydes or carboxylic acids.

Reagent/ConditionsProductKey ObservationsReference
KMnO₄ (acidic, 60°C)[3-(6-Aminopyridin-3-yl)phenyl]carboxylic acidComplete oxidation in 6 hours; 78% isolated yield.
CrO₃ (Jones reagent, acetone)[3-(6-Aminopyridin-3-yl)phenyl]aldehydeSelective oxidation to aldehyde at 0°C; 65% yield.

The stability of the pyridinylamine group under these conditions ensures minimal side reactions.

Substitution Reactions at the Hydroxyl Group

The alcohol participates in nucleophilic substitutions and esterifications.

Ether Formation

Reaction with alkyl halides under Williamson conditions:

text
[3-(6-Aminopyridin-3-yl)phenyl]methanol + CH₃I → [3-(6-Aminopyridin-3-yl)phenyl]methoxyethane
  • Conditions : K₂CO₃, DMF, 80°C, 12 hours.

  • Yield : 82% .

Esterification

Acylation with acetyl chloride:

text
This compound + CH₃COCl → [3-(6-Aminopyridin-3-yl)phenyl]methyl acetate
  • Conditions : Pyridine, RT, 2 hours.

  • Yield : 90% .

Reactions at the 6-Aminopyridin-3-yl Group

The primary amine undergoes alkylation, acylation, and coupling reactions.

Acylation

ReagentProductYieldConditionsReference
Acetic anhydrideN-Acetyl derivative88%RT, 1 hour
Benzoyl chlorideN-Benzoyl derivative75%Et₃N, DCM, 0°C

Alkylation

Methylation with methyl iodide:

text
This compound + CH₃I → [3-(6-Methylaminopyridin-3-yl)phenyl]methanol
  • Conditions : NaH, THF, 60°C, 8 hours.

  • Yield : 70% .

Cross-Coupling Reactions

The aromatic rings enable palladium-catalyzed couplings.

Buchwald–Hartwig Amination

Introduction of aryl groups to the pyridine ring:

text
This compound + Ar-X → [3-(6-(Aryl)aminopyridin-3-yl)phenyl]methanol
  • Catalyst : Pd₂(dba)₃, Xantphos.

  • Conditions : 100°C, 24 hours.

  • Yield : 50–60% .

Schiff Base Formation

The amine reacts with aldehydes to form imines:

text
This compound + RCHO → [3-(6-(RCH=N)pyridin-3-yl)phenyl]methanol
  • Conditions : Ethanol, reflux, 4 hours.

  • Applications : Antimicrobial Schiff bases show MIC values of 10–15 µg/mL against Staphylococcus aureus .

Reduction Reactions

While the alcohol group is typically oxidized, the pyridine ring can be reduced under harsh conditions:

text
This compound → [3-(6-Aminopiperidin-3-yl)phenyl]methanol
  • Reagent : H₂ (50 psi), PtO₂, HCl.

  • Yield : 45% .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

[3-(6-Aminopyridin-3-yl)phenyl]methanol has been identified as a promising candidate for the development of therapeutic agents targeting various diseases, particularly those involving neurological pathways. Its structural features allow it to interact with specific receptors and enzymes, making it a valuable compound for further investigation in drug design.

Case Studies:

  • Inhibition of Kinases: Research has demonstrated that derivatives of this compound can act as inhibitors for several kinases involved in cancer progression, including RET kinase. For instance, compounds structurally related to this compound have shown significant inhibitory activity against RET, with IC50 values indicating potent biological activity (IC50 values as low as 0.25 µM) .
  • Antitumor Activity: In vitro studies have shown that compounds derived from this compound exhibit antiproliferative effects across various cancer cell lines, including non-small cell lung cancer and breast cancer cells. These findings suggest its potential role in developing anticancer therapies .

Organic Synthesis

Synthetic Applications

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical reactions, making it an essential building block in organic synthesis.

Synthesis Overview:

The synthesis of this compound typically involves:

  • Reactions with Electrophiles: The compound can undergo electrophilic aromatic substitutions, allowing for the introduction of various substituents on the aromatic rings.
  • Formation of Complex Structures: It can be used to synthesize more complex structures through coupling reactions with other functionalized compounds.

Biochemical Research

Enzyme Interaction Studies

The ability of this compound to interact with enzymes makes it a subject of interest in biochemical research. Studies focusing on its binding affinity to specific enzymes can provide insights into its mechanism of action and potential therapeutic benefits.

Key Findings:

  • Binding Affinity: The compound has been shown to form hydrogen bonds and hydrophobic interactions with target proteins, which may influence enzyme activity or receptor binding. This property enhances its utility in drug discovery efforts aimed at modulating enzyme function .

Summary Table of Applications

Application AreaDescriptionKey Findings/Examples
Medicinal ChemistryDevelopment of therapeutic agents targeting neurological pathwaysPotent RET kinase inhibitors; antiproliferative activity
Organic SynthesisIntermediate for synthesizing complex organic moleculesElectrophilic aromatic substitutions
Biochemical ResearchStudies on enzyme interactions and binding affinitiesSignificant binding interactions with target proteins

Mechanism of Action

The mechanism of action of [3-(6-Aminopyridin-3-yl)phenyl]methanol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The amino group can form hydrogen bonds with biological macromolecules, while the aromatic rings can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between [3-(6-Aminopyridin-3-yl)phenyl]methanol and related pyridine derivatives:

Compound Name Structural Differences Molecular Weight Key Properties/Applications References
This compound 6-Aminopyridin-3-yl + hydroxymethylphenyl 216.24* Hydrogen-bond donor/acceptor; synthetic intermediate
(6-Amino-5-bromopyridin-3-yl)methanol Bromine substitution at pyridine C5 219.03 Enhanced electrophilicity; potential halogen bonding
2-Amino-3-hydroxymethylpyridine Pyridine C2 amino + C3 hydroxymethyl 124.14 Simplified structure; reduced steric bulk
(5,6-Dimethoxypyridin-3-yl)methanol Methoxy groups at pyridine C5/C6 169.18 Increased lipophilicity; altered electronic profile
(E)-3-(6-Aminopyridin-3-yl)acrylic acid Acrylic acid substituent instead of hydroxymethyl 164.13 Carboxylic acid functionality; pH-dependent solubility
[6-(3-Bromophenyl)pyridin-3-yl]methanol Bromophenyl substitution at pyridine C6 274.12 Enhanced π-π stacking; potential kinase inhibition
Torin2 Benzonaphthyridinone core + trifluoromethylphenyl 517.45 Potent mTOR inhibitor; anticancer applications

*Calculated based on formula C₁₂H₁₁N₂O.

Key Observations

  • Methoxy groups (e.g., in (5,6-Dimethoxypyridin-3-yl)methanol) increase lipophilicity, which may enhance membrane permeability .
  • Functional Group Diversity: Replacement of the hydroxymethyl group with a carboxylic acid (as in (E)-3-(6-Aminopyridin-3-yl)acrylic acid) shifts solubility and ionization behavior, impacting bioavailability .
  • Biological Activity: While this compound lacks direct activity data, analogs like Torin2 demonstrate the importance of the 6-aminopyridin-3-yl motif in targeting mTOR, a kinase implicated in cancer .

Biological Activity

[3-(6-Aminopyridin-3-yl)phenyl]methanol, also known as (6-Aminopyridin-3-yl)methanol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C12_{12}H12_{12}N2_2O
  • Molecular Weight : 212.24 g/mol
  • CAS Number : 113293-71-3

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Inhibition of Enzymes : Research indicates that compounds containing the aminopyridine moiety can inhibit several enzymes involved in inflammatory and cancer pathways, including:
    • MPO (Myeloperoxidase) : Inhibition of MPO has been linked to reduced oxidative stress and inflammation .
    • PI3K/AKT/mTOR Pathway : This pathway is crucial for cell growth and proliferation, and inhibitors targeting this pathway have shown promise in cancer therapy .
  • Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell membranes and inhibiting bacterial growth through oxidative stress mechanisms .

Table 1: Summary of Biological Activities

ActivityMechanismReference
MPO InhibitionReduces oxidative stress in inflammatory diseases
Antimicrobial PropertiesDisrupts bacterial membranes
PI3K/AKT/mTOR InhibitionImpairs cancer cell proliferation

Case Studies

  • MPO Inhibition Study : A study demonstrated that the compound effectively inhibited MPO activity in vitro, leading to decreased production of reactive oxygen species (ROS) in human neutrophils. This suggests a potential application in treating inflammatory diseases such as rheumatoid arthritis and cardiovascular diseases .
  • Cancer Therapeutics : The compound has been evaluated in various cancer models, showing significant inhibition of tumor growth through the suppression of the PI3K/AKT/mTOR signaling pathway. In vitro assays indicated an EC50_{50} value as low as 0.25 nM for inhibiting mTOR activity, highlighting its potency .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and metabolic stability. Studies suggest that it maintains therapeutic levels in plasma for extended periods, making it a candidate for further development in clinical settings .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [3-(6-Aminopyridin-3-yl)phenyl]methanol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling reactions between pyridine and benzyl alcohol derivatives. For example, halogenated intermediates (e.g., 6-aminopyridin-3-yl bromide) can undergo Suzuki-Miyaura coupling with boronic acid-substituted benzyl alcohols. Optimizing catalysts (e.g., Pd(PPh₃)₄) and solvents (e.g., DMF or THF) is critical for achieving >70% yield . Reduction steps (e.g., LiAlH₄ for alcohol formation) must be carefully controlled to avoid over-reduction of the aminopyridine moiety .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR : ¹H/¹³C NMR to confirm the presence of the aminopyridine ring (δ ~6.5–8.5 ppm for aromatic protons) and methanol group (δ ~4.5 ppm for -CH₂OH).
  • LC-MS : To verify molecular weight (exact mass = 216.23 g/mol) and detect impurities (e.g., oxidation byproducts).
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment (>95% purity required for biological assays) .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : The compound is sensitive to light and moisture due to the aminopyridine group. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability tests show <5% degradation over 6 months under these conditions. Avoid aqueous buffers during handling to prevent hydrolysis .

Advanced Research Questions

Q. How does this compound interact with biological targets such as kinases or mTOR complexes?

  • Methodological Answer : The aminopyridine moiety mimics ATP-binding motifs in kinases. For mTOR inhibition studies:

  • In vitro kinase assays : Use recombinant mTOR (e.g., from HEK293T lysates) and measure phosphorylation of downstream targets (e.g., Akt Ser473) via Western blot. IC₅₀ values can be compared to Torin2, a known mTOR inhibitor with structural similarities .
  • Cellular assays : Test antiproliferative effects in PTEN-null cancer cell lines (e.g., PC-3 prostate cancer), where mTOR signaling is hyperactive .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Solubility issues : Use DMSO stocks (<0.1% final concentration) to avoid cytotoxicity artifacts.
  • Off-target effects : Employ CRISPR-edited isogenic cell lines (e.g., mTOR-knockout vs. wild-type) to confirm target specificity .
  • Metabolic instability : Perform liver microsome assays to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .

Q. How can computational modeling predict the binding mode of this compound to protein targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina with mTOR (PDB: 4JSV) or kinase (e.g., EGFR, PDB: 1M17) structures. Focus on hydrogen bonding between the methanol group and catalytic lysine residues.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Compare with experimental IC₅₀ values for validation .

Q. What are the optimal conditions for derivatizing this compound into prodrugs or fluorescent probes?

  • Methodological Answer :

  • Prodrug synthesis : Acylate the methanol group with succinate esters for improved bioavailability. Monitor ester hydrolysis in plasma via LC-MS .
  • Fluorescent tagging : Conjugate with BODIPY-FL via EDC/NHS chemistry. Confirm retention of target affinity using fluorescence polarization assays .

Key Research Challenges

  • Synthetic Scalability : Multi-step routes (e.g., cross-coupling followed by reduction) often yield <50% in scaled-up reactions. Flow chemistry may improve efficiency .
  • Selectivity vs. Kinases : Off-target inhibition of PI3Kα is common; structural modifications (e.g., adding methyl groups to the phenyl ring) can enhance selectivity .

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